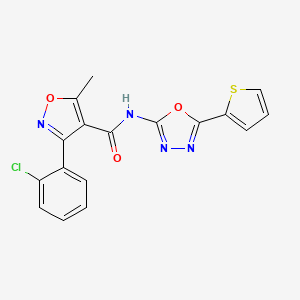
3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H11ClN4O3S and its molecular weight is 386.81. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Properties
Compounds with structural similarities to the mentioned chemical have been explored for their antimicrobial and antifungal activities. For example, derivatives of quinazolinone and thiazolidinone have been synthesized and assessed for their efficacy against various bacteria and fungi, indicating the potential of these molecules in developing new antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Activity
Another area of research is the synthesis and evaluation of compounds with potential anticancer properties. Research into N-substituted benzamides, for example, has shown that certain derivatives exhibit significant anticancer activity against a range of cancer cell lines, suggesting that modifications of the core structure could yield promising therapeutic agents (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antioxidant Activity
The antioxidant properties of compounds incorporating oxadiazole and thiophene moieties have also been investigated. Some synthesized derivatives have shown potent antioxidant activities, surpassing even well-known antioxidants like ascorbic acid, indicating their potential for protecting against oxidative stress-related damage (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Nematocidal and Insecticidal Applications
Research has also extended into the development of novel compounds for agricultural use, such as nematocidal and insecticidal agents. Some synthesized molecules have shown promising results against specific pests, offering potential for new, more effective agricultural chemicals (Liu, Wang, Zhou, & Gan, 2022).
Material Science and Light Emitting Polymers
In materials science, the incorporation of oxadiazole rings into polymers has been explored for the creation of blue light-emitting materials. These studies aim to develop new materials for optoelectronic applications, such as displays and lighting, highlighting the versatility of oxadiazole derivatives in both biomedical and materials science fields (Hamciuc, Hamciuc, Homocianu, Nicolescu, & Carja, 2015).
Mecanismo De Acción
Target of Action
It is associated with theReversing Antifungal Drug Resistance Project , suggesting a potential role in combating fungal infections, possibly by targeting key proteins involved in fungal drug resistance.
Mode of Action
The exact mode of action of this compound is currently unknown. Given its association with the Reversing Antifungal Drug Resistance Project , it may interact with proteins involved in drug resistance mechanisms in fungi, potentially altering their function and making the fungi more susceptible to antifungal drugs.
Biochemical Pathways
This could involve proteins such as Hsp90 and Calcineurin , which are known to play roles in fungal drug resistance.
Pharmacokinetics
Isoxazole derivatives are generally known for their wide spectrum of biological activities and therapeutic potential
Result of Action
Given its potential role in reversing fungal drug resistance , it may lead to increased susceptibility of fungi to antifungal drugs, potentially enhancing the efficacy of these treatments.
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O3S/c1-9-13(14(22-25-9)10-5-2-3-6-11(10)18)15(23)19-17-21-20-16(24-17)12-7-4-8-26-12/h2-8H,1H3,(H,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSNPSWABMOVGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-5-methyl-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4,5-trimethoxybenzamide](/img/structure/B2451969.png)

![N-[3-(1-Imidazolyl)propyl]-2,4-dichlorobenzamide](/img/structure/B2451972.png)
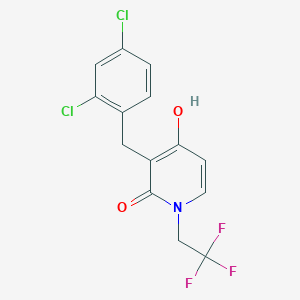
![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B2451974.png)
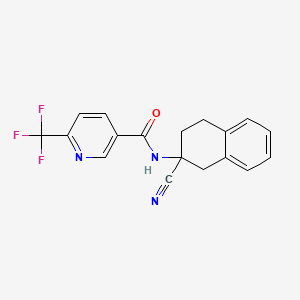
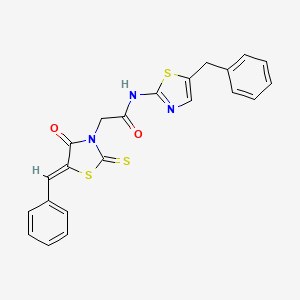
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B2451979.png)
![2-[(2-{[2-(3,4-dichloroanilino)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2451980.png)
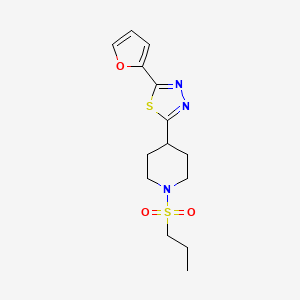
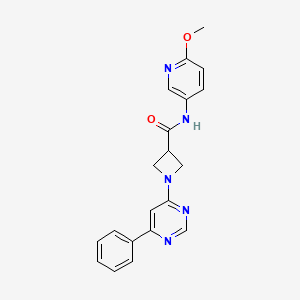
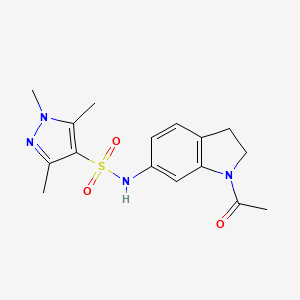
![N-{[5-({2-[(2-ethoxyphenyl)amino]-2-oxoethyl}thio)-1,3,4-oxadiazol-2-yl]methyl}-2-furamide](/img/structure/B2451987.png)